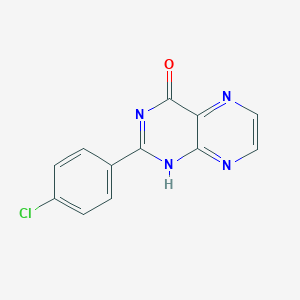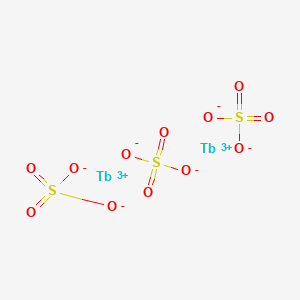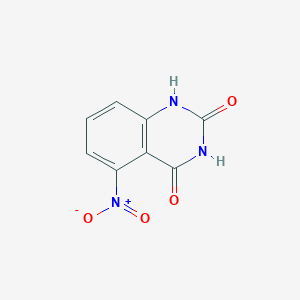![molecular formula C4H4F2O3 B182214 4-Difluoromethyl-[1,3]dioxolan-2-one CAS No. 186098-91-9](/img/structure/B182214.png)
4-Difluoromethyl-[1,3]dioxolan-2-one
概要
説明
4-Difluoromethyl-[1,3]dioxolan-2-one is a heterocyclic organic compound with the molecular formula C4H4F2O3 and a molecular weight of 138.07 g/mol It is characterized by the presence of a dioxolane ring substituted with a difluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethyl-[1,3]dioxolan-2-one typically involves the reaction of difluoromethyl carbonate with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the dioxolane ring . The general reaction scheme is as follows:
CF2O+HOCH2CH2OH→C4H4F2O3
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-Difluoromethyl-[1,3]dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl carbonate.
Reduction: Reduction reactions can lead to the formation of difluoromethyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Difluoromethyl carbonate.
Reduction: Difluoromethyl alcohol derivatives.
Substitution: Substituted dioxolane derivatives.
科学的研究の応用
4-Difluoromethyl-[1,3]dioxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized as an electrolyte additive in lithium-ion batteries to enhance performance and stability
作用機序
The mechanism of action of 4-Difluoromethyl-[1,3]dioxolan-2-one involves its interaction with molecular targets through its difluoromethyl group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides structural stability and can modulate the compound’s overall chemical behavior .
類似化合物との比較
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: Similar structure but with a single fluorine atom.
3,3-Difluoropropylene carbonate: Another difluoromethyl-substituted carbonate with a different ring structure.
Uniqueness
4-Difluoromethyl-[1,3]dioxolan-2-one is unique due to its specific substitution pattern and the presence of the dioxolane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
特性
IUPAC Name |
4-(difluoromethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c5-3(6)2-1-8-4(7)9-2/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMECTHNQTVQYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
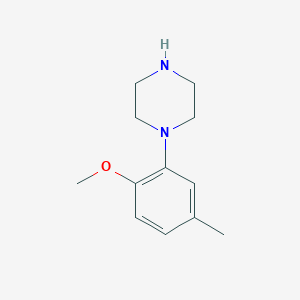
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
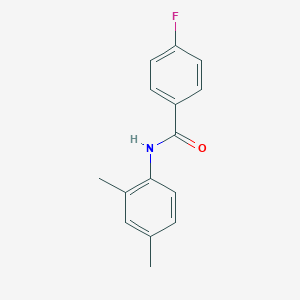
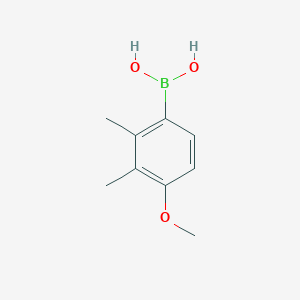
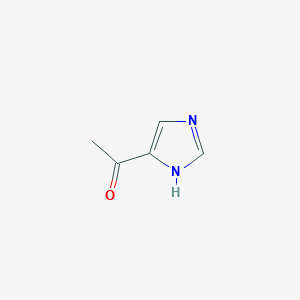
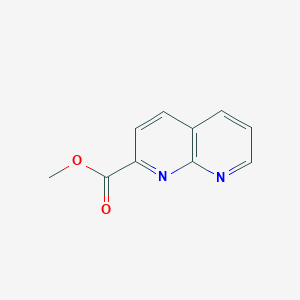
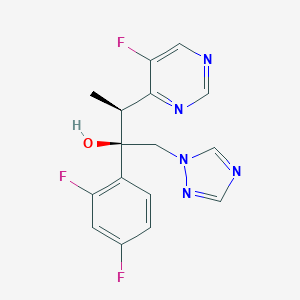
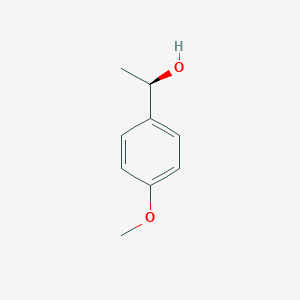
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
